![molecular formula C20H19ClO3 B5870277 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5870277.png)
6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as DMBCO-Cl, is a synthetic compound that has been developed for use in scientific research. This compound has been found to have a range of potential applications in various fields of study, including biochemistry, pharmacology, and medicine.
作用機序
6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one works by selectively binding to GPCRs that have been engineered to contain a specific amino acid sequence. This binding allows for the attachment of fluorescent probes, which can then be used to track the movement and activity of the labeled receptors. The specificity of 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one for these engineered receptors makes it a valuable tool for studying GPCR signaling pathways and for identifying potential drug targets.
Biochemical and Physiological Effects:
6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one itself does not have any direct biochemical or physiological effects, as it is primarily used as a research tool. However, its ability to selectively label GPCRs has important implications for the study of these receptors and their functions in various physiological processes, including neurotransmission, hormone regulation, and immune response.
実験室実験の利点と制限
One of the key advantages of 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is its specificity for engineered GPCRs, which allows for selective labeling and tracking of these receptors in live cells and tissues. This has important implications for the study of GPCR signaling and function, as well as for drug discovery efforts targeting these receptors. However, the use of 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is limited by the fact that it requires the engineering of specific GPCRs in order to be effective. Additionally, its use in live cells and tissues may be limited by factors such as photobleaching and phototoxicity.
将来の方向性
There are several potential future directions for the use of 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in scientific research. One area of focus is the development of new fluorescent probes that can be used in conjunction with 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one to improve the visualization and tracking of GPCRs. Another area of interest is the use of 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in the study of GPCR signaling in disease states, such as cancer and neurodegenerative disorders. Finally, there is potential for the use of 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in the development of new drugs targeting GPCRs, based on the insights gained from its use in research.
合成法
The synthesis of 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves multiple steps, starting with the preparation of 3,4-dimethylcoumarin. This is then reacted with chloroacetyl chloride to form the intermediate compound, which is subsequently reacted with 3,5-dimethylbenzyl alcohol to produce 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one. The purity of the final product is confirmed using analytical techniques such as NMR and HPLC.
科学的研究の応用
6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been found to be a useful tool in scientific research, particularly in the study of G protein-coupled receptors (GPCRs). This compound can be used to selectively label GPCRs with fluorescent probes, allowing for the visualization and tracking of these receptors in live cells and tissues. This has important implications for the study of GPCR signaling and function, as well as for drug discovery efforts targeting these receptors.
特性
IUPAC Name |
6-chloro-7-[(3,5-dimethylphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-11-5-12(2)7-15(6-11)10-23-19-9-18-16(8-17(19)21)13(3)14(4)20(22)24-18/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREVNTKABSIPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)C)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


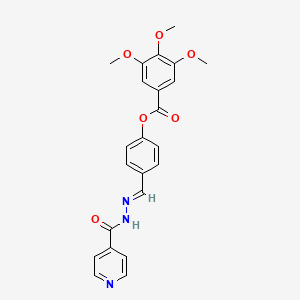
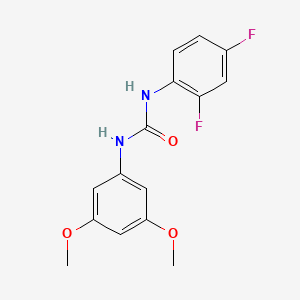
![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)
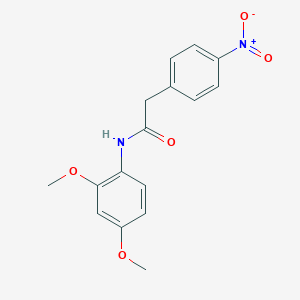
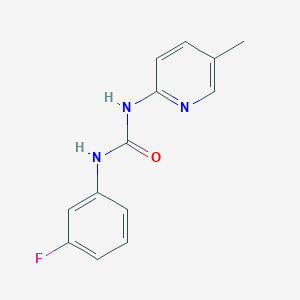
![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5870226.png)

![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5870246.png)
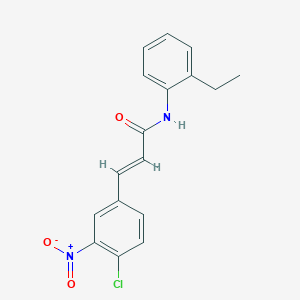
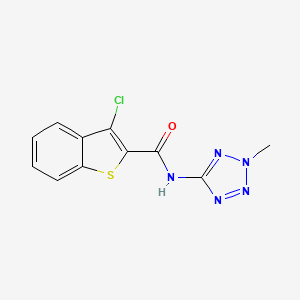
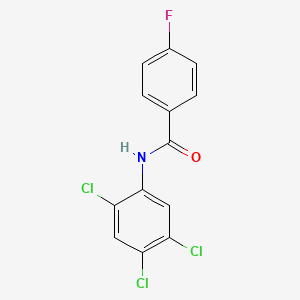
![2-[(5-isopropyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5870269.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5870275.png)